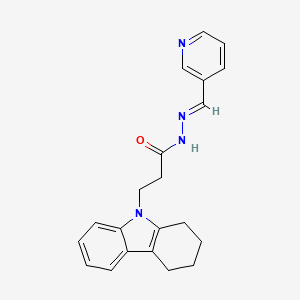
N'-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide, with the chemical formula C21H22N4O, is a compound of interest due to its potential applications in various fields. Let’s explore its properties and uses.
准备方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation reaction between 3-pyridinecarboxaldehyde and 1,2,3,4-tetrahydro-9H-carbazole-9-carbohydrazide. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain the desired purity and yield.
化学反应分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions may occur at the pyridine or carbazole ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis would require experimental data.
科学研究应用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, including enzyme inhibition.
Medicine: Investigated for therapeutic effects, especially in Alzheimer’s disease treatment.
Industry: May serve as a precursor for pharmaceuticals or functional materials.
作用机制
The exact mechanism by which N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers often compare this compound with related hydrazides, carbazoles, and pyridine derivatives. Its uniqueness lies in its specific combination of structural features.
Remember that further investigation and experimental studies are essential to fully understand the compound’s properties and applications.
属性
CAS 编号 |
452089-92-8 |
|---|---|
分子式 |
C21H22N4O |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[(E)-pyridin-3-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C21H22N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1,3,5-7,9,12,14-15H,2,4,8,10-11,13H2,(H,24,26)/b23-15+ |
InChI 键 |
ABVRUNQLPHWJNQ-HZHRSRAPSA-N |
手性 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4 |
规范 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)
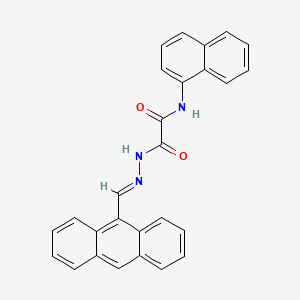

![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)

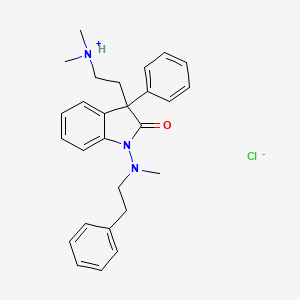
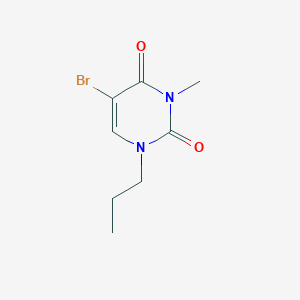
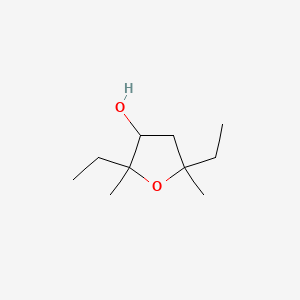
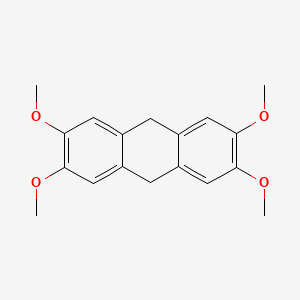

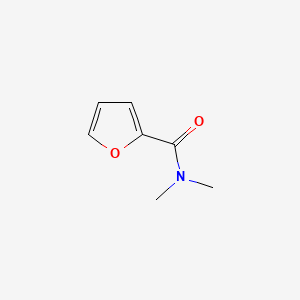
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)

